2-Methyl-3-phenylpyridin-4-ol
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Overview
Description
2-Methyl-3-phenylpyridin-4-ol is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 2-position, a phenyl group at the 3-position, and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-phenylpyridin-4-ol can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs Raney® nickel as a catalyst and 1-propanol as a solvent, resulting in high selectivity and yield . Another method involves the reaction of pyridin-4-ol with pentafluoropyridine or pentachloropyridine, leading to the formation of the desired product through nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound typically involves large-scale continuous flow synthesis due to its efficiency and scalability. The use of heterogeneous catalysis and green chemistry principles ensures minimal waste and high safety standards .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-phenylpyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Aromatic nucleophilic substitution reactions can occur, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like pentafluoropyridine and pentachloropyridine are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Methyl-3-phenylpyridin-4-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenylpyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or receptors, thereby modulating their activity. It may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
2-Methylpyridine: Shares the methyl substitution but lacks the phenyl and hydroxyl groups.
3-Phenylpyridine: Contains the phenyl group but lacks the methyl and hydroxyl groups.
4-Hydroxypyridine: Features the hydroxyl group but lacks the methyl and phenyl groups.
Uniqueness: 2-Methyl-3-phenylpyridin-4-ol is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the hydroxyl group at the 4-position enhances its reactivity and potential for forming hydrogen bonds, while the phenyl group at the 3-position contributes to its aromaticity and stability .
Properties
Molecular Formula |
C12H11NO |
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Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-methyl-3-phenyl-1H-pyridin-4-one |
InChI |
InChI=1S/C12H11NO/c1-9-12(11(14)7-8-13-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14) |
InChI Key |
SDTWFRVFLWSDJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CN1)C2=CC=CC=C2 |
Origin of Product |
United States |
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